

6-Chloroquinoline-3-carbohydrazide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 6-Chloroquinoline-3-carbohydrazide

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of **6-Chloroquinoline-3-carbohydrazide**, a heterocyclic compound of significant interest in medicinal chemistry. While not as extensively characterized as some of its analogues, its structural motifs—a quinoline core, a chloro substituent, and a carbohydrazide group—suggest a rich chemical reactivity and a high potential for the development of novel therapeutic agents. This document synthesizes available information on its synthesis, predicted physicochemical properties, reactivity, and potential applications, offering a foundational resource for researchers in drug discovery and organic synthesis.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] From the historical antimalarial drug chloroquine to modern anticancer agents, the versatility of the quinoline ring system allows for fine-tuning of pharmacological properties through various substitutions.[2][3] The introduction of a chloro group at the 6-position and a carbohydrazide moiety at the 3-position of the quinoline ring system creates a molecule with multiple reactive sites, making **6-Chloroquinoline-3-carbohydrazide** a valuable intermediate for the synthesis of diverse derivatives.[4][5] These derivatives have shown promise in various therapeutic areas, including but not limited to, anticancer, antimicrobial, and anti-inflammatory applications.[3][6]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **6-Chloroquinoline-3-carbohydrazide** are not extensively available in the public domain. However, based on its structure and data from commercial suppliers, we can summarize its key properties.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ ClN ₃ O	[7]
Molecular Weight	221.64 g/mol	[7]
IUPAC Name	6-chloroquinoline-3-carbohydrazide	[7]
CAS Number	1239727-47-9	[7]
Canonical SMILES	<chem>C1=CC2=NC=C(C=C2C=C1Cl)C(=O)NN</chem>	[7]
InChI Key	COQKDA AONXOLDC-UHFFFAOYSA-N	[7]
Purity	≥95% (as commercially available)	[7]

Note: Physical properties such as melting point, boiling point, and solubility require experimental determination and are not readily available in published literature.

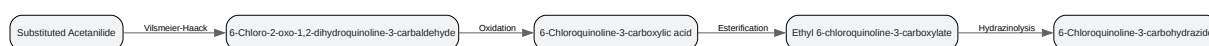
Synthesis and Characterization

The synthesis of **6-Chloroquinoline-3-carbohydrazide** typically involves a multi-step process, starting from readily available precursors. The general synthetic route leverages well-established reactions in heterocyclic chemistry.

General Synthetic Pathway

The synthesis of the parent 2-chloroquinoline-3-carbohydrazide has been described and can be adapted for the 6-chloro analogue.[5] The pathway generally involves:

- Vilsmeier-Haack Reaction: The synthesis often commences with a Vilsmeier-Haack reaction on an appropriately substituted acetanilide to form the corresponding 2-chloroquinoline-3-carbaldehyde.[8][9]
- Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid.[5]
- Esterification: The carboxylic acid is subsequently esterified to produce the ethyl or methyl ester.[5]
- Hydrazinolysis: Finally, the ester is treated with hydrazine hydrate to yield the desired carbohydrazide.[5][10]



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Caption: Generalized synthetic workflow for **6-Chloroquinoline-3-carbohydrazide**.

Experimental Protocol: Synthesis of a Related Analogue (2-Chloroquinoline-3-carbohydrazide)

The following is a representative protocol for a closely related compound, which can be adapted for the synthesis of the 6-chloro derivative.

Step 1: Synthesis of 2-chloroquinoline-3-carboxylic acid[5]

- Dissolve 2-chloroquinoline-3-carbaldehyde in a minimum amount of ethanol.
- Add an ethanolic solution of silver nitrate (AgNO_3) and sodium hydroxide (NaOH).
- Stir the mixture at room temperature for 4 hours.
- Filter the excess AgNO_3 and neutralize the solution with a few drops of concentrated sulfuric acid.
- Filter and dry the resulting precipitate to obtain the carboxylic acid.

Step 2: Synthesis of ethyl 2-chloroquinoline-3-carboxylate^[5]

- To a minimum amount of ethanol, add the 2-chloroquinoline-3-carboxylic acid and a few drops of concentrated sulfuric acid.
- Reflux the mixture for 8 hours.
- After cooling, the solid formed is recovered by filtration, washed with water, and dried.

Step 3: Synthesis of 2-chloroquinoline-3-carbohydrazide^[5]

- Heat a mixture of ethyl 2-chloroquinoline-3-carboxylate and hydrazine hydrate in a minimum of ethanol at reflux for 4 hours.
- Add ice to the solution, and filter the resulting precipitate.
- Wash the precipitate with water, dry it, and recrystallize from ethanol.

Spectroscopic Characterization

While specific spectra for **6-Chloroquinoline-3-carbohydrazide** are not widely published, the expected spectroscopic features can be inferred from its structure and data on similar compounds.^{[10][11]}

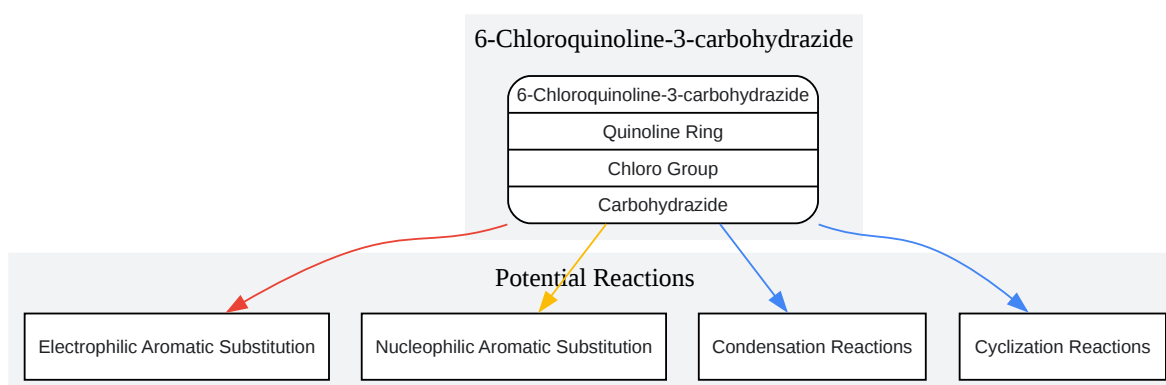
- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The protons of the carbohydrazide group ($-\text{NHNH}_2$)

will also be present, with their chemical shifts being sensitive to the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the carbohydrazide group is expected to have a chemical shift in the downfield region.
- FT-IR: The infrared spectrum should exhibit a strong carbonyl (C=O) stretching vibration for the carbohydrazide. N-H stretching vibrations from the amine and amide groups will also be prominent. Aromatic C-H and C=C/C=N stretching vibrations will be observed in their characteristic regions.[10]
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M^+ and $M+2$ peaks in an approximate 3:1 ratio).[11]

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of **6-Chloroquinoline-3-carbohydrazide** is dictated by its three key functional components: the quinoline ring, the chloro substituent, and the carbohydrazide moiety. This trifecta of reactivity allows for a wide range of chemical transformations, making it a versatile building block for combinatorial chemistry and drug discovery.



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Caption: Key reactive sites and potential transformations of **6-Chloroquinoline-3-carbohydrazide**.

Reactions of the Carbohydrazide Moiety

The carbohydrazide group is a highly versatile functional group that can undergo a variety of reactions.

- **Condensation Reactions:** The terminal amine of the hydrazide can readily condense with aldehydes and ketones to form Schiff bases (hydrazones).[9][10] These reactions are often catalyzed by a small amount of acid.
- **Cyclization Reactions:** The carbohydrazide moiety is a key precursor for the synthesis of various five-membered heterocycles, such as oxadiazoles and pyrazoles.

Reactions Involving the Chloro Group

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, although this may require forcing conditions depending on the nucleophile. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiols.

Reactions on the Quinoline Ring

The quinoline ring itself can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.

Potential Applications in Drug Discovery

Derivatives of quinoline-3-carbohydrazide have been investigated for a variety of biological activities.[12][13] The structural features of **6-Chloroquinoline-3-carbohydrazide** suggest that its derivatives could also possess significant therapeutic potential.

- **Anticancer Activity:** Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and kinase enzymes. [1][6] The ability to generate a diverse library of compounds from **6-Chloroquinoline-3-**

carbohydrazide makes it an attractive starting point for the development of new anticancer agents.

- Antimicrobial Activity: The quinoline scaffold is present in several antibacterial and antifungal agents.[14] Derivatives incorporating the 6-chloroquinoline moiety could exhibit enhanced antimicrobial properties.
- Antitubercular Activity: Quinoline-3-carbohydrazide derivatives have been specifically explored as potential antitubercular agents, with some compounds showing promising activity.[12][13]

Conclusion

6-Chloroquinoline-3-carbohydrazide is a versatile and valuable building block in medicinal chemistry. Its rich reactivity, stemming from the quinoline core, chloro substituent, and carbohydrazide functional group, provides a platform for the synthesis of a wide array of novel compounds. While further experimental characterization of its physicochemical properties is warranted, the existing literature on related compounds strongly supports its potential as a key intermediate in the development of new therapeutic agents. This guide serves as a foundational resource to stimulate and support further research into this promising molecule and its derivatives.

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